
3-Chloro-4-fluorobenzyl alcohol
Overview
Description
3-Chloro-4-fluorobenzyl alcohol (CAS: 161446-90-8) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.58 g/mol . It is characterized by a benzene ring substituted with chlorine at position 3 and fluorine at position 4, along with a hydroxymethyl (-CH₂OH) group. This compound is predominantly used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive benzyl alcohol moiety and halogen substituents, which enhance its utility in cross-coupling reactions and functional group transformations . It is commercially available in high purity (≥97%) and scales up to metric tons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorobenzyl alcohol can be synthesized through the reduction of 3-chloro-4-fluorobenzaldehyde. One common method involves the use of sodium borohydride in methanol at 0°C. The reaction mixture is then allowed to warm to room temperature and quenched with water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic reduction techniques, ensuring high purity and yield suitable for research and industrial applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-chloro-4-fluorobenzaldehyde.
Reduction: The compound itself is typically produced through the reduction of its corresponding aldehyde.
Substitution: The alcohol group can undergo substitution reactions, such as conversion to alkyl halides using hydrogen halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products:
Oxidation: 3-Chloro-4-fluorobenzaldehyde.
Reduction: The compound itself, this compound.
Substitution: Alkyl halides such as 3-chloro-4-fluorobenzyl chloride.
Scientific Research Applications
3-Chloro-4-fluorobenzyl alcohol is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for 3-chloro-4-fluorobenzyl alcohol involves its interaction with specific molecular targets, primarily through its functional groups. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical properties and applications of 3-chloro-4-fluorobenzyl alcohol and related compounds:
Structural and Reactivity Comparisons
Halogen vs. Methyl Substituents: The chlorine and fluorine atoms in this compound enhance electrophilic substitution reactivity compared to non-halogenated analogs like 4-fluorobenzyl alcohol . In contrast, 3-chloro-4-methylbenzyl alcohol (with a methyl group) exhibits lower polarity, making it more suitable for lipophilic reaction environments . Bromine in 3-bromo-4-fluorobenzyl alcohol increases molecular weight and polarizability, favoring nucleophilic aromatic substitution (SNAr) reactions .
Trifluoromethyl Group Effects :
- The -CF₃ group in 4-chloro-3-(trifluoromethyl)benzyl alcohol significantly elevates molecular weight (210.58 g/mol) and imparts strong electron-withdrawing effects, enhancing stability in acidic conditions . This contrasts with the simpler -CH₂OH group in this compound, which offers greater flexibility for oxidation to aldehydes or carboxylic acids .
Fluorine Positional Isomerism :
- Moving the fluorine from C4 (as in this compound) to C2 (e.g., 4-bromo-2-fluorobenzyl alcohol, CAS 188582-62-9) alters steric and electronic profiles, impacting regioselectivity in coupling reactions .
Biological Activity
3-Chloro-4-fluorobenzyl alcohol (C₇H₆ClFO) is an organic compound characterized by a benzyl alcohol structure with chlorine and fluorine substituents on the aromatic ring. This compound has garnered attention in pharmaceutical and synthetic organic chemistry due to its unique chemical properties and potential biological activities, particularly its antimicrobial effects.
The presence of halogen substituents in this compound significantly influences its reactivity, lipophilicity, and bioavailability. These characteristics make it a valuable building block for various chemical transformations and a subject of interest in drug design.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that derivatives of this compound can demonstrate enhanced biological activity compared to their non-halogenated counterparts. The halogens often improve the interaction of these compounds with biological systems, potentially increasing their binding affinity to enzymes or receptors.
Antimicrobial Properties
A study highlighted the effectiveness of this compound against various microbial strains. The compound's derivatives were tested for their minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of several halogenated benzyl alcohol derivatives, including this compound. The study found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial activity.
- Pharmacokinetic Profiling : Computational studies have suggested that derivatives of this compound possess favorable pharmacokinetic profiles. These studies assessed parameters such as absorption, distribution, metabolism, and excretion (ADME), indicating that modifications to the compound could lead to improved therapeutic applications.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in microbial metabolism. The halogen substituents can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular components.
Synthesis and Derivatives
The synthesis of this compound typically involves several methods, including nucleophilic substitution reactions and halogenation processes. Various derivatives have been synthesized to explore their biological activities further.
Compound Name | Structure | Unique Features |
---|---|---|
4-Chloro-3-fluorobenzyl alcohol | C₇H₆ClF | Different halogen placement affects reactivity |
3-Bromo-4-fluorobenzyl alcohol | C₇H₆BrF | Bromine introduces different reactivity patterns |
3-Chloro-4-methoxybenzyl alcohol | C₈H₉ClO | Methoxy group alters electronic properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-4-fluorobenzyl alcohol, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise halogenation : Introduce fluorine and chlorine substituents on a benzyl alcohol precursor. For example, fluorinate a chlorinated intermediate via electrophilic aromatic substitution using a fluorine source (e.g., Selectfluor®) under controlled conditions .
- Reduction approach : Reduce a pre-halogenated benzoic acid derivative (e.g., 3-chloro-4-fluorobenzoic acid) using LiAlH₄ or NaBH₄. Monitor reaction progress via TLC and optimize temperature (0–25°C) to minimize side products .
- Optimization : Use directing groups (e.g., -NO₂) to ensure regioselectivity during halogenation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR spectroscopy : ¹H NMR to identify the benzyl alcohol proton (δ ~4.6 ppm) and aromatic protons; ¹⁹F NMR for fluorine environment analysis (δ ~-110 to -150 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions).
- HPLC : Reverse-phase C18 column (MeCN/H₂O mobile phase) to assess purity (>98%) and detect trace impurities .
Q. What safety protocols are critical when handling this compound?
- Safety measures :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a tightly sealed container at 2–8°C to prevent degradation .
- Avoid exposure to oxidizing agents (e.g., KMnO₄) to prevent combustion. Work in a fume hood due to potential inhalation hazards .
- Dispose of waste via halogenated organic waste streams, adhering to EPA guidelines .
Advanced Research Questions
Q. How can competing regioselectivity during halogenation be resolved in the synthesis of this compound?
- Experimental design :
- Protecting group strategy : Temporarily protect the hydroxyl group (e.g., acetylation) to direct halogenation to the desired positions. Deprotect later using NaOH/MeOH .
- Meta-directing groups : Introduce a nitro (-NO₂) group to guide chlorine substitution at the meta position. Reduce the nitro group post-halogenation to restore the hydroxyl group .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired isomer. For example, lower temperatures (0–5°C) may favor kinetic products .
Q. How does the electronic interplay between chloro and fluoro substituents influence the reactivity of this compound in nucleophilic reactions?
- Data analysis :
- Electron-withdrawing effects : Fluorine’s strong -I effect deactivates the ring, reducing susceptibility to electrophilic attack. Chlorine’s weaker -I effect allows limited reactivity at the ortho/para positions.
- Substitution reactions : Test reactivity with nucleophiles (e.g., NaN₃ in DMF). Monitor via LC-MS to identify products (e.g., 3-azido-4-fluorobenzyl alcohol). Compare yields under varying conditions (polar aprotic solvents, 60–80°C) .
- Computational modeling : Use DFT calculations to map charge distribution and predict reactive sites .
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Stability studies :
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C. Analyze degradation products via HPLC-MS. Stability is likely highest at neutral pH due to reduced esterification or elimination .
- Thermal stability : Perform TGA to determine decomposition temperature (>150°C expected). Store samples in inert atmospheres (N₂) to prevent oxidation .
- Light sensitivity : Expose to UV light (254 nm) and monitor via UV-Vis spectroscopy. Use amber glassware for light-sensitive reactions .
Q. How can this compound be utilized as a building block in pharmaceutical intermediates?
- Application examples :
- Antimicrobial agents : Couple with heterocycles (e.g., pyrimidine) via Mitsunobu reaction to create analogs with enhanced bioactivity .
- Kinase inhibitors : Functionalize the hydroxyl group to introduce sulfonate esters, improving solubility and binding affinity .
- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with boronic acids to generate biaryl derivatives for drug discovery .
Q. Data Contradictions and Resolution
Q. Conflicting reports on solubility: How to reconcile discrepancies in polar vs. non-polar solvent compatibility?
- Resolution :
- Experimental verification : Test solubility in DMSO, MeOH, and hexane. The hydroxyl group likely enables moderate solubility in polar solvents (~50 mg/mL in MeOH), while halogenation reduces solubility in non-polar solvents .
- LogP analysis : Calculate partition coefficient (estimated LogP ~2.3 via ChemDraw) to predict octanol/water distribution .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHBUXUXOPOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378589 | |
Record name | 3-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161446-90-8 | |
Record name | 3-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161446-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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